molecular formula C13H16N2O3S2 B4454139 1-{[5-(1,2-Oxazol-5-yl)thiophen-2-yl]sulfonyl}azepane

1-{[5-(1,2-Oxazol-5-yl)thiophen-2-yl]sulfonyl}azepane

Cat. No.: B4454139
M. Wt: 312.4 g/mol
InChI Key: VBYIORQFBNWAEV-UHFFFAOYSA-N
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Description

1-{[5-(1,2-Oxazol-5-yl)thiophen-2-yl]sulfonyl}azepane is a complex organic compound that features a unique combination of oxazole, thiophene, and azepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(1,2-Oxazol-5-yl)thiophen-2-yl]sulfonyl}azepane typically involves multi-step organic reactions. One common approach is to start with the synthesis of the oxazole and thiophene intermediates, followed by their coupling and subsequent sulfonylation to introduce the sulfonyl group. The final step involves the formation of the azepane ring through cyclization reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-{[5-(1,2-Oxazol-5-yl)thiophen-2-yl]sulfonyl}azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-{[5-(1,2-Oxazol-5-yl)thiophen-2-yl]sulfonyl}azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[5-(1,2-Oxazol-5-yl)thiophen-2-yl]sulfonyl}azepane involves its interaction with specific molecular targets and pathways. The oxazole and thiophene moieties can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the modulation of their functions. The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole
  • N-[4-(4-Methyl-1-piperazinyl)benzyl]-5-(1,2-oxazol-5-yl)-2-thiophenesulfonamide

Uniqueness

1-{[5-(1,2-Oxazol-5-yl)thiophen-2-yl]sulfonyl}azepane is unique due to its combination of oxazole, thiophene, and azepane rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to similar compounds .

Properties

IUPAC Name

5-[5-(azepan-1-ylsulfonyl)thiophen-2-yl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c16-20(17,15-9-3-1-2-4-10-15)13-6-5-12(19-13)11-7-8-14-18-11/h5-8H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYIORQFBNWAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[5-(1,2-Oxazol-5-yl)thiophen-2-yl]sulfonyl}azepane
Reactant of Route 2
Reactant of Route 2
1-{[5-(1,2-Oxazol-5-yl)thiophen-2-yl]sulfonyl}azepane
Reactant of Route 3
1-{[5-(1,2-Oxazol-5-yl)thiophen-2-yl]sulfonyl}azepane
Reactant of Route 4
1-{[5-(1,2-Oxazol-5-yl)thiophen-2-yl]sulfonyl}azepane
Reactant of Route 5
1-{[5-(1,2-Oxazol-5-yl)thiophen-2-yl]sulfonyl}azepane
Reactant of Route 6
1-{[5-(1,2-Oxazol-5-yl)thiophen-2-yl]sulfonyl}azepane

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